molecular formula C7H5BClFO4 B3241225 3-Carboxy-4-chloro-2-fluorophenylboronic acid CAS No. 1451393-04-6

3-Carboxy-4-chloro-2-fluorophenylboronic acid

Cat. No.: B3241225
CAS No.: 1451393-04-6
M. Wt: 218.38 g/mol
InChI Key: QIBCTDACDCASNX-UHFFFAOYSA-N
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Description

3-Carboxy-4-chloro-2-fluorophenylboronic acid is a boronic acid derivative with the molecular formula C7H5BClFO4 and a molecular weight of 218.38 g/mol . This compound is characterized by the presence of a carboxylic acid group, a chlorine atom, and a fluorine atom attached to a phenyl ring, along with a boronic acid moiety. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the borylation of 3-carboxy-4-chloro-2-fluorobenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base under inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-Carboxy-4-chloro-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: The major product is a biaryl compound.

    Oxidation: The major product is the corresponding phenol.

    Substitution: The major products are the substituted aromatic compounds.

Scientific Research Applications

3-Carboxy-4-chloro-2-fluorophenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Carboxy-4-chloro-2-fluorophenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the carboxylic acid, chlorine, and fluorine substituents.

    4-Chlorophenylboronic Acid: Lacks the carboxylic acid and fluorine substituents.

    2-Fluorophenylboronic Acid: Lacks the carboxylic acid and chlorine substituents.

Uniqueness

3-Carboxy-4-chloro-2-fluorophenylboronic acid is unique due to the presence of multiple functional groups (carboxylic acid, chlorine, and fluorine) on the aromatic ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile building block in organic synthesis.

Properties

IUPAC Name

3-borono-6-chloro-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClFO4/c9-4-2-1-3(8(13)14)6(10)5(4)7(11)12/h1-2,13-14H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBCTDACDCASNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)C(=O)O)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601269063
Record name Benzoic acid, 3-borono-6-chloro-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601269063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451393-04-6
Record name Benzoic acid, 3-borono-6-chloro-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451393-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-borono-6-chloro-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601269063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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